Welcome to the BenchChem Online Store!
molecular formula C13H10N2 B175543 2-Benzylisonicotinonitrile CAS No. 18251-51-9

2-Benzylisonicotinonitrile

Cat. No. B175543
M. Wt: 194.23 g/mol
InChI Key: OTPDUIOYSUDVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084471B2

Procedure details

p-cyanopyridine (4.00 g, 38.4 mmol) was added to a 1:1 mixture of chlorobenzene/water (750 mL) in a 1 L round-bottom flask. Phenylacetic acid (14.6 g, 107.5 mmol), (NH4)2S2O8 (17.1 g, 74.9 mmol), trifluoroacetic acid (4.38 g, 38.4 mmol) and AgNO3 (0.510 g, 3.0 mmol) were added and the heterogeneous mixture was vigorously stirred at 50° C. for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:5 EtOAc/Hexane) to give a brown oil (4.480 g, 61%); 1H NMR (400 MHz, CDCl3): δ 4.19 (s, 2H), 7.23-7.35 (m, 7H), 8.68 (d, J=5.2 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 44.4, 120.8, 122.7, 124.6, 126.9, 128.5, 128.9, 129.1, 137.9, 150.2, 162.7; HRMS-EI (m/z): [M+H+] calcd for [C13HN11N2]+, 195.0922. found, 195.0917.
Quantity
4 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.51 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[C:9]1([CH2:15]C(O)=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.FC(F)(F)C(O)=O.[OH-].[Na+]>[N+]([O-])([O-])=O.[Ag+].ClC1C=CC=CC=1.O>[CH2:15]([C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][N:6]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Smiles
ClC1=CC=CC=C1.O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
(NH4)2S2O8
Quantity
17.1 g
Type
reactant
Smiles
Name
Quantity
4.38 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.51 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was vigorously stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The dark-brown oil was purified via flash chromatography (1:5 EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.